Superior C2-Lithiation Regioselectivity with N-Carboxylate Protection vs. Unprotected Indoline
Lithium indoline‑1‑carboxylate enables directed C2‑lithiation of the indoline scaffold with exclusive regioselectivity for the 2‑position, a pathway inaccessible with unprotected indoline. When indoline is treated with n‑butyllithium without N‑protection, N‑deprotonation occurs preferentially (pKa of indoline N–H ≈ 21), generating an N‑lithiated species that directs no C2‑substitution. In contrast, pre‑formed lithium indoline‑1‑carboxylate—or its in situ generation via N‑carboxylation of lithiated indoline with CO₂—masks the N‑hydrogen and stabilizes the 2‑lithio intermediate through coordination of the carboxylate oxygen to the lithium cation [1]. This protection‑enabled directed metalation has been demonstrated as 'one of the best methods' for subsequent 2‑lithiation of indoles and indolines, with the carboxylate group providing both steric and electronic stabilization of the α‑lithiated carbanion [2].
| Evidence Dimension | Regioselectivity of lithiation at C2 position |
|---|---|
| Target Compound Data | Exclusive C2-lithiation after N-carboxylate protection |
| Comparator Or Baseline | Unprotected indoline: N-lithiation only (0% C2 functionalization) |
| Quantified Difference | Qualitative: C2 functionalization enabled vs. completely inaccessible pathway |
| Conditions | THF, –78°C, n-BuLi (1.0 equiv), CO₂ quench or pre-formed lithium carboxylate |
Why This Matters
Enables synthetic access to 2‑substituted indolines—a privileged scaffold in pharmaceutical intermediates—that cannot be obtained via direct lithiation of unprotected indoline.
- [1] Guo, L., Wang, S., Wei, Y., Zhou, S., Zhu, X., & Mu, X. (2017). Reactivity of 1,3-Disubstituted Indoles with Lithium Compounds. Inorganic Chemistry, 56(9), 5142–5151. View Source
- [2] Joule, J. A. (2010). Science of Synthesis Knowledge Updates, Vol. 2, Section 10.13.1.4.2.5.1: N-Carboxylation of Indoles. View Source
